9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid, or all-trans-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid, is a synthetic retinoid. Retinoids are a class of chemical compounds that are vitamers of vitamin A or are chemically related to it. They play crucial roles in cell growth, differentiation, and embryonic development. 9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid is an active metabolite of Etretinate, another retinoid.
Acitretin is classified as a second-generation retinoid, which includes other compounds such as etretinate. The compound does not occur naturally but can be synthesized through various chemical methods. Its primary mechanism involves binding to nuclear receptors that regulate gene expression related to cell proliferation and differentiation .
The synthesis of acitretin can be achieved through multiple routes. A notable method involves starting with an aryl-substituted pentadienal, which reacts with a diester in the presence of sodium hydroxide to produce a dicarboxylic acid. This intermediate undergoes decarboxylation to yield acitretin along with its 13-cis isomer .
Recent advancements have introduced novel synthesis processes that avoid hazardous reagents, enhancing safety and efficiency in production . These methods often employ milder conditions and alternative catalysts to achieve similar yields without compromising purity.
Acitretin has the molecular formula CHO and features a complex structure characterized by multiple double bonds and functional groups. The compound's structure can be represented as follows:
The molecule includes a terminal carboxylic acid group, which is essential for its biological activity, along with a lipophilic aromatic ring that enhances its interaction with cellular targets .
Acitretin undergoes several chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are crucial for understanding the pharmacokinetics and therapeutic efficacy of acitretin.
The mechanism of action of acitretin involves its binding to cytosolic retinoic acid-binding proteins, which transport it to the nucleus. Here, it interacts with two major families of nuclear receptors: retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction leads to the formation of heterodimers that bind to retinoic acid response elements (RAREs) in DNA, regulating gene expression related to cell growth and differentiation .
Acitretin also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as interleukin-6, thereby normalizing keratinocyte differentiation and reducing hyperproliferation associated with psoriasis .
These properties are essential for formulating effective dosage forms for clinical use.
Acitretin is primarily utilized in dermatology for the treatment of severe psoriasis and other keratinization disorders. Its efficacy extends beyond dermatology; research indicates potential applications in oncology due to its antiproliferative effects on various cancer cell lines. Studies have shown that acitretin can inhibit the growth of melanoma cells, suggesting its utility as an adjunct therapy in cancer treatment .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2